(1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
3-{2-OXO-2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE is a complex organic compound with a unique structure that combines elements of quinazoline and diazocin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-OXO-2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazoline core, followed by the introduction of the diazocin moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-{2-OXO-2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-{2-OXO-2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{2-OXO-2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, known for their diverse biological activities.
Diazocin Derivatives: Compounds containing the diazocin moiety, often studied for their pharmacological properties.
Uniqueness
3-{2-OXO-2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE stands out due to its combined quinazoline and diazocin structure, which imparts unique chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[2-oxo-2-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H20N4O4/c26-18-7-3-6-17-14-8-13(10-24(17)18)9-23(11-14)19(27)12-25-20(28)15-4-1-2-5-16(15)22-21(25)29/h1-7,13-14H,8-12H2,(H,22,29)/t13-,14+/m1/s1 |
InChI Key |
YYCRNOSZBNAMNI-KGLIPLIRSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)CN4C(=O)C5=CC=CC=C5NC4=O |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CN4C(=O)C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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